molecular formula C22H24N2O5 B557434 Fmoc-Lys(FOR)-OH CAS No. 201004-23-1

Fmoc-Lys(FOR)-OH

Cat. No. B557434
M. Wt: 396,44 g/mole
InChI Key: AJWAZAXPESSBGE-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys-OH is a derivative of the amino acid lysine, with the Fmoc (Fluorenylmethyloxycarbonyl) group serving as a protective group . It is used in peptide synthesis, particularly in Fmoc solid-phase peptide synthesis . The Fmoc group is acid-labile, meaning it can be removed under acidic conditions .


Synthesis Analysis

The synthesis of Fmoc-Lys derivatives typically involves the condensation of the appropriate acid with N-hydroxysuccinimide in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester .


Chemical Reactions Analysis

Fmoc-Lys-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group can be removed under acidic conditions, allowing the lysine residue to participate in peptide bond formation .

Scientific Research Applications

Biomedical Applications

Fmoc-functionalized amino acids, including Fmoc-Lys(FOR)-OH derivatives, are integral in the development of supramolecular hydrogels. These gels are renowned for their biocompatible and biodegradable properties, making them invaluable in the biomedical field. For instance, supramolecular gels incorporating Fmoc-Lys(FOR)-OH structures exhibit antimicrobial properties, especially when colloidal and ionic silver mixtures are incorporated. These gels have been extensively characterized using a range of techniques including Fourier-Transform Infrared, UV-vis, and fluorescence spectroscopic techniques, dynamic light scattering, and scanning electron microscopy, highlighting their potential in biomedical applications (Croitoriu et al., 2021).

Peptide Synthesis and Structural Characterization

Fmoc-Lys(FOR)-OH derivatives play a crucial role in the synthesis and structural characterization of peptides. The challenges in synthesizing polypeptides, such as low yield and difficulty in purification, are being addressed by improving synthetic methods using compounds like Fmoc-Lys(FOR)-OH. Studies have explored the use of these derivatives in creating complex peptide structures, providing experimental bases and theoretical references for amino protection reactions and polypeptide synthesis, vital for understanding physiological processes and disease prevention and treatment (Zhao Yi-nan & Melanie Key, 2013).

Innovative Synthetic Methods

Innovative synthetic methods utilizing Fmoc-Lys(FOR)-OH derivatives are continually being developed to enhance peptide synthesis. For instance, azido-protected Fmoc–Lys–OH derivatives have been synthesized and introduced to peptides, demonstrating the versatility and potential of these compounds in creating intricate peptide structures without significant side reactions. Such developments are pivotal in expanding the boundaries of peptide synthesis and its applications in various scientific fields (Katayama et al., 2008).

Safety And Hazards

While specific safety and hazard information for Fmoc-Lys(FOR)-OH was not found, general safety measures for handling Fmoc-Lys derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Fmoc-protected amino acids like Fmoc-Lys-OH are gaining popularity in solid-phase peptide synthesis (SPPS), particularly in the development of hydrogels for biological, biomedical, and biotechnological applications . Future research may focus on improving the properties of these hydrogels, as well as exploring new applications for Fmoc-protected amino acids in peptide synthesis .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-14-23-12-6-5-11-20(21(26)27)24-22(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWAZAXPESSBGE-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(FOR)-OH

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